molecular formula C14H9F3N2O2 B4330585 1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one

1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one

Cat. No. B4330585
M. Wt: 294.23 g/mol
InChI Key: WAGZOLOFZSUJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one involves the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. The compound interacts with the amino acid residues of the enzyme through hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby stabilizing the enzyme-inhibitor complex.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been found to inhibit the proliferation of cancer cells and induce differentiation of cancer stem cells. In addition, the compound has been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying various cellular processes. However, the compound has some limitations for lab experiments, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one. One of the potential applications of the compound is in the development of novel anticancer drugs that target specific enzymes involved in cancer progression. The compound could also be used as a tool for studying the role of specific enzymes in various cellular processes. In addition, further research is needed to explore the potential applications of the compound in the treatment of neurodegenerative diseases such as Alzheimer's disease.
In conclusion, 1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one is a valuable compound that has potential applications in various fields of scientific research. The compound's potent inhibitory activity against several enzymes makes it a valuable tool for studying various cellular processes. Further research is needed to explore the full potential of this compound in various fields.

Scientific Research Applications

1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. The compound has been found to exhibit potent inhibitory activity against several enzymes such as glycogen synthase kinase-3β, cyclin-dependent kinase 2, and dual-specificity tyrosine phosphorylation-regulated kinase 1A. These enzymes are involved in various cellular processes such as cell cycle regulation, apoptosis, and signal transduction pathways.

properties

IUPAC Name

1-(furan-2-ylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2/c15-14(16,17)13-12-10(3-5-18-13)19(6-4-11(12)20)8-9-2-1-7-21-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGZOLOFZSUJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C=CC(=O)C3=C2C=CN=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-ylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-furylmethyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one
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